Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate
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Overview
Description
Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate is a chemical compound with the molecular formula C11H13F2NO2 It is a derivative of phenylalanine, where the β,β-difluoro substitution and ethyl ester group are present
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3,3-difluoro-3-phenylpropanoate typically involves the reaction of ethyl 2,2-difluoro-2-iodoacetate with an aromatic compound under specific conditions. For instance, the reaction can be carried out using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 2-amino-3,3-difluoro-3-phenylpropanoic acid.
Scientific Research Applications
Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 2-amino-3,3-difluoro-3-phenylpropanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the difluoro group can enhance binding affinity and specificity, leading to more potent biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate: A similar compound with slight structural differences.
Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate: Another fluorinated derivative with different substituents.
Uniqueness
Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate is unique due to its specific substitution pattern and the presence of both an amino group and an ester group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C11H13F2NO2 |
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Molecular Weight |
229.22 g/mol |
IUPAC Name |
ethyl 2-amino-3,3-difluoro-3-phenylpropanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-10(15)9(14)11(12,13)8-6-4-3-5-7-8/h3-7,9H,2,14H2,1H3 |
InChI Key |
DGCFLRTYJYNSIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)(F)F)N |
Origin of Product |
United States |
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